N1-Benzylpropane-1,3-diamine: A Technical Overview of its Chemical Properties and Structure
N1-Benzylpropane-1,3-diamine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N1-Benzylpropane-1,3-diamine. The information is intended to support research and development activities involving this compound. All quantitative data is presented in clear, tabular format, and a representative experimental protocol for its synthesis is provided, accompanied by a workflow diagram.
Chemical Properties and Structure
N1-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, is a diamine with a benzyl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone.[1] Its chemical identity is well-defined by various identifiers and its properties have been characterized through both computational and experimental methods.
Structural Identifiers
The unique structure of N1-Benzylpropane-1,3-diamine can be represented by several standard chemical identifiers.
| Identifier | Value |
| IUPAC Name | N'-benzylpropane-1,3-diamine[1] |
| CAS Number | 13910-48-0[1] |
| Molecular Formula | C₁₀H₁₆N₂[1] |
| SMILES | C1=CC=C(C=C1)CNCCCN[1] |
| InChI | InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2[1] |
| InChIKey | RFLHDXQRFPJPRR-UHFFFAOYSA-N[1] |
Physicochemical Properties
A combination of computed and experimental data provides a clear profile of the physicochemical properties of N1-Benzylpropane-1,3-diamine.
| Property | Value | Source |
| Molecular Weight | 164.25 g/mol | PubChem (Computed)[1] |
| Boiling Point | 102 °C at 1 mmHg | Tokyo Chemical Industry |
| Specific Gravity | 0.99 (20/20) | Tokyo Chemical Industry |
| Refractive Index | 1.54 | Tokyo Chemical Industry |
| Flash Point | 139 °C | Tokyo Chemical Industry |
| XLogP3-AA | 0.7 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of N1-Benzylpropane-1,3-diamine via Reductive Amination
Objective: To synthesize N1-Benzylpropane-1,3-diamine from benzaldehyde and 1,3-diaminopropane.
Materials:
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Benzaldehyde
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1,3-Diaminopropane
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Methanol (or another suitable solvent)
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Sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
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Hydrochloric acid (for workup)
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Sodium hydroxide (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Dichloromethane or other suitable extraction solvent
Methodology:
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Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol. To this solution, add 1,3-diaminopropane (1 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for a period of 1 to 4 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is added portion-wise, ensuring the temperature remains low. Alternatively, the reaction mixture can be transferred to a hydrogenation apparatus with a catalyst such as 10% Palladium on carbon and subjected to a hydrogen atmosphere (e.g., 40-50 psi) for several hours until the reaction is complete.
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Workup: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. This step protonates the diamine product, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent like dichloromethane.
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Isolation: The aqueous layer is then basified with a sodium hydroxide solution until it is strongly alkaline. This deprotonates the diamine, causing it to separate from the aqueous layer. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
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Purification: The solvent is removed by rotary evaporation to yield the crude N1-Benzylpropane-1,3-diamine. Further purification can be achieved by vacuum distillation.
Characterization
The identity and purity of the synthesized N1-Benzylpropane-1,3-diamine can be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
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Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by mass spectrometry.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N bonds.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of N1-Benzylpropane-1,3-diamine.
Safety Information
N1-Benzylpropane-1,3-diamine is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
